Cas no 1845793-30-7 ((2S)-1,1,1-trifluoro-3-methylbut-3-en-2-ol)

(2S)-1,1,1-trifluoro-3-methylbut-3-en-2-ol Chemical and Physical Properties
Names and Identifiers
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- OCID190116295643
- EN300-1944195
- (2S)-1,1,1-trifluoro-3-methylbut-3-en-2-ol
- JCLNUTYLWVPWPW-BYPYZUCNSA-N
- 1845793-30-7
-
- Inchi: 1S/C5H7F3O/c1-3(2)4(9)5(6,7)8/h4,9H,1H2,2H3/t4-/m0/s1
- InChI Key: JCLNUTYLWVPWPW-BYPYZUCNSA-N
- SMILES: FC([C@H](C(=C)C)O)(F)F
Computed Properties
- Exact Mass: 140.04489933g/mol
- Monoisotopic Mass: 140.04489933g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2Ų
- XLogP3: 2
(2S)-1,1,1-trifluoro-3-methylbut-3-en-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1944195-10g |
(2S)-1,1,1-trifluoro-3-methylbut-3-en-2-ol |
1845793-30-7 | 10g |
$5467.0 | 2023-09-17 | ||
Enamine | EN300-1944195-1.0g |
(2S)-1,1,1-trifluoro-3-methylbut-3-en-2-ol |
1845793-30-7 | 1g |
$1343.0 | 2023-06-03 | ||
Enamine | EN300-1944195-5g |
(2S)-1,1,1-trifluoro-3-methylbut-3-en-2-ol |
1845793-30-7 | 5g |
$3687.0 | 2023-09-17 | ||
Enamine | EN300-1944195-0.5g |
(2S)-1,1,1-trifluoro-3-methylbut-3-en-2-ol |
1845793-30-7 | 0.5g |
$1221.0 | 2023-09-17 | ||
Enamine | EN300-1944195-2.5g |
(2S)-1,1,1-trifluoro-3-methylbut-3-en-2-ol |
1845793-30-7 | 2.5g |
$2492.0 | 2023-09-17 | ||
Enamine | EN300-1944195-10.0g |
(2S)-1,1,1-trifluoro-3-methylbut-3-en-2-ol |
1845793-30-7 | 10g |
$5774.0 | 2023-06-03 | ||
Enamine | EN300-1944195-0.1g |
(2S)-1,1,1-trifluoro-3-methylbut-3-en-2-ol |
1845793-30-7 | 0.1g |
$1119.0 | 2023-09-17 | ||
Enamine | EN300-1944195-0.05g |
(2S)-1,1,1-trifluoro-3-methylbut-3-en-2-ol |
1845793-30-7 | 0.05g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1944195-1g |
(2S)-1,1,1-trifluoro-3-methylbut-3-en-2-ol |
1845793-30-7 | 1g |
$1272.0 | 2023-09-17 | ||
Enamine | EN300-1944195-0.25g |
(2S)-1,1,1-trifluoro-3-methylbut-3-en-2-ol |
1845793-30-7 | 0.25g |
$1170.0 | 2023-09-17 |
(2S)-1,1,1-trifluoro-3-methylbut-3-en-2-ol Related Literature
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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2. Back matter
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
Additional information on (2S)-1,1,1-trifluoro-3-methylbut-3-en-2-ol
Chemical Profile of (2S)-1,1,1-trifluoro-3-methylbut-3-en-2-ol (CAS No. 1845793-30-7)
(2S)-1,1,1-trifluoro-3-methylbut-3-en-2-ol, identified by its CAS number 1845793-30-7, is a fluorinated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of α,β-unsaturated alcohols, characterized by a double bond and a hydroxyl group on the adjacent carbon. The presence of fluorine atoms in its molecular structure imparts unique physicochemical properties, making it a valuable scaffold for the development of novel bioactive molecules.
The structural motif of (2S)-1,1,1-trifluoro-3-methylbut-3-en-2-ol combines the flexibility of an unsaturated system with the electron-withdrawing effect of fluorine substituents. This combination has been exploited in various research applications, particularly in the design of enzyme inhibitors and ligands for receptor binding studies. The stereochemistry at the chiral center (indicated by the (S) configuration) further enhances its potential as a pharmacophore, allowing for precise interactions with biological targets.
Recent advancements in computational chemistry have enabled a deeper understanding of the interactions between fluorinated compounds and biological systems. Studies have demonstrated that the fluorine atoms in (2S)-1,1,1-trifluoro-3-methylbut-3-en-2-ol can modulate the electronic distribution and lipophilicity of the molecule, thereby influencing its binding affinity and metabolic stability. These insights have been instrumental in optimizing drug candidates for improved efficacy and reduced toxicity.
In the realm of drug discovery, fluorinated compounds are increasingly recognized for their ability to enhance pharmacokinetic properties. The incorporation of fluorine into molecular structures often leads to increased metabolic stability, reduced susceptibility to enzymatic degradation, and improved oral bioavailability. This has made (2S)-1,1,1-trifluoro-3-methylbut-3-en-2-ol a promising candidate for further exploration in medicinal chemistry.
Research has also highlighted the role of fluorinated alcohols in modulating protein-protein interactions. The unique electronic properties of fluorine can alter hydrogen bonding patterns and hydrophobicity, which are critical factors in protein recognition processes. For instance, studies on enzymes involved in metabolic pathways have shown that subtle modifications introduced by fluorine atoms can significantly enhance binding affinity and selectivity.
The synthesis of enantiomerically pure compounds like (2S)-1,1,1-trifluoro-3-methylbut-3-en-2-ol remains a challenge due to the complexity of asymmetric reactions. However, recent developments in chiral catalysis have provided more efficient routes to achieve high enantiomeric purity. These advancements have not only facilitated the production of such compounds but also opened new avenues for their application in asymmetric synthesis and catalysis.
The pharmaceutical industry has shown particular interest in fluorinated alcohols due to their potential as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The structural features of (2S)-1,1,1-trifluoro-3-methylbut-3-en-2-ol make it a versatile building block for constructing more complex molecules with desired biological activities. For example, it has been used as a precursor in the development of antiviral and anti-inflammatory agents.
In conclusion, (2S)-1,1,1-trifluoro-3-methylbut-3-en-2-ol (CAS No. 1845793-30-7) represents an intriguing compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features and physicochemical properties make it a valuable tool for drug discovery and molecular design. As research continues to uncover new applications for fluorinated compounds, this molecule is likely to play an increasingly important role in future therapeutic developments.
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